![molecular formula C20H15FN4O B3014592 4-氟-N-(3-(3-甲基咪唑并[1,2-a]嘧啶-2-基)苯基)苯甲酰胺 CAS No. 847388-37-8](/img/structure/B3014592.png)

4-氟-N-(3-(3-甲基咪唑并[1,2-a]嘧啶-2-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

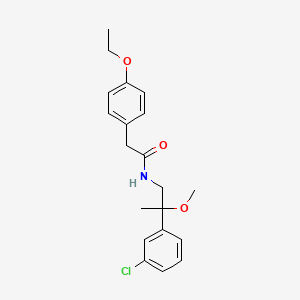

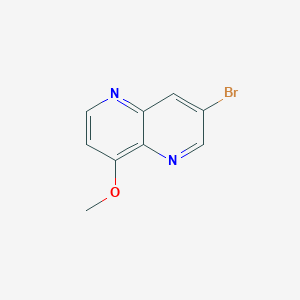

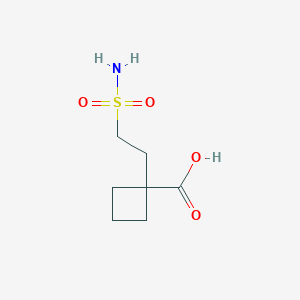

“4-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide” is a chemical compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The molecular formula of “4-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide” is C20H14F2N4O . The molecular weight is 364.35 .Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 70–75°C . The 1H NMR spectrum and 13C NMR spectrum have been reported .科学研究应用

PARP 抑制剂优化

苯基取代的苯并咪唑甲酰胺衍生物已被开发为有效的聚(ADP-核糖)聚合酶 (PARP) 抑制剂,在癌症模型中展示出显着的细胞效力和体内功效。这些化合物表现出优异的 PARP 酶抑制作用,表明在癌症治疗中具有潜在的应用,特别是针对肿瘤靶向治疗 (Penning 等人,2010)。

脑受体 PET 成像

已发现氟代苯甲酰胺衍生物在脑受体正电子发射断层扫描 (PET) 成像中的潜力。此类化合物提供了对各种神经精神疾病中受体分布的见解,表明其在诊断成像和药物开发中的应用 (Xu 等人,2013)。

抗菌活性

苯甲酰胺衍生物已显示出对多种病原体的抗菌活性,包括金黄色葡萄球菌和耐甲氧西林金黄色葡萄球菌 (MRSA)。这些发现突出了氟代苯甲酰胺在开发新的抗菌剂中的潜力 (Kuş 等人,2009)。

组蛋白脱乙酰酶抑制

N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺 (MGCD0103) 被描述为一种同种型选择性组蛋白脱乙酰酶 (HDAC) 抑制剂,表明其在通过调节基因表达进行癌症治疗中的应用 (Zhou 等人,2008)。

GPR39 激动剂

与苯甲酰胺在结构上相关的激酶抑制剂已被确定为新型 GPR39 激动剂,这可能对治疗代谢紊乱和增强胰岛素分泌产生影响 (Sato 等人,2016)。

作用机制

Target of Action

The primary target of 4-fluoro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is the human Resolvin D1 Receptor DRV1 . This receptor plays a crucial role in resolving inflammation and has been associated with various pro-resolving functions .

Mode of Action

The compound acts as an agonist for the DRV1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the DRV1 receptor, this compound initiates a series of biochemical reactions that lead to the resolution of inflammation.

属性

IUPAC Name |

4-fluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O/c1-13-18(24-20-22-10-3-11-25(13)20)15-4-2-5-17(12-15)23-19(26)14-6-8-16(21)9-7-14/h2-12H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFHSVLRCBLYOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Bromobenzyl)sulfonyl]morpholine](/img/structure/B3014512.png)

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3014516.png)

![3-((2,5-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B3014517.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B3014519.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide](/img/structure/B3014523.png)